Isopropyl acetate

説明

特性

IUPAC Name |

propan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMWKPVZQRWMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

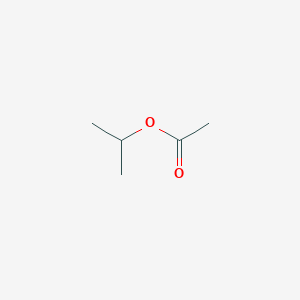

Molecular Formula |

C5H10O2, Array | |

| Record name | ISOPROPYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025478 | |

| Record name | Isopropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl acetate appears as a clear colorless liquid. Flash point 40 °F. Vapors are heavier than air. Contact with the material may irritate skin, eyes or mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used as a solvent., Liquid, Colorless liquid with a fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a characteristic odour, Colorless liquid with a fruity odor. | |

| Record name | ISOPROPYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isopropyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/387/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOPROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/79 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0358.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

190 to 196 °F at 743.3 mmHg (NTP, 1992), 88.6 °C @ 760 MM HG, 88.00 to 89.00 °C. @ 760.00 mm Hg, 89 °C, 194 °F | |

| Record name | ISOPROPYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/159 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/79 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0358.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

36 °F (NTP, 1992), 2 °C, 2 °C (CLOSED CUP), 2 °C c.c., 36 °F | |

| Record name | ISOPROPYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/159 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/79 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0358.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 to 10 mg/mL at 68 °F (NTP, 1992), SOL IN ACETONE, ETHANOL; MISCIBLE IN ETHYL ETHER, In water, 2.90X10+4 mg/l at 25 °C, Miscible with most of the common organic solvents: alcohols, ketones, esters, oils, hydrocarbons, 30.9 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 31 (poor), miscible with alcohol, ether and fixed oils; slightly soluble in water, 3% | |

| Record name | ISOPROPYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/159 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isopropyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/387/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Isopropyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0358.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.874 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8718 @ 20 °C/4 °C, DENSITY OF SATURATED AIR: 1.24 (AIR= 1); CONVERSION FACTORS: 1 MG/L= 240 PPM; 1 PPM= 4.17 MG/CU M, SPECIFIC HEAT: 0.46 CAL/G; BULK DENSITY: 7.17 LB/GAL @ 20 °C; HEAT OF VAPORIZATION: 135 BTU/LB, Relative density (water = 1): 0.88, 0.856-0.862 (20°), 0.874, 0.87 | |

| Record name | ISOPROPYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/159 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isopropyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/387/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOPROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/79 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0358.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.52 (Air= 1), Relative vapor density (air = 1): 3.5, 3.5 | |

| Record name | ISOPROPYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/159 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/79 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at -36.9 °F ; 100 mmHg at 96.3 °F; 760 mmHg at 192.2 °F (NTP, 1992), 60.4 [mmHg], 60.37 mm Hg @ 25 °C, Vapor pressure, kPa at 17 °C: 5.3, 1 mmHg at -36.9 °F, 100 mmHg at 96.3 °F, 760 mmHg at 192.2 °F, 42 mmHg | |

| Record name | ISOPROPYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/159 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/79 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0358.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Water-white liquid, Colorless liquid. | |

CAS No. |

108-21-4 | |

| Record name | ISOPROPYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROPYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y67AFK870 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/159 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/79 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, isopropyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AI4B39D0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-100.1 °F (NTP, 1992), -73.4 °C, -73 °C, -100.1 °F, -92 °F | |

| Record name | ISOPROPYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/159 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/79 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0358.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Isopropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl acetate (B1210297), a clear, colorless liquid with a characteristic fruity odor, is an ester of isopropanol (B130326) and acetic acid.[1] It is a versatile solvent with significant applications in various industries, including pharmaceuticals, coatings, printing inks, and cosmetics.[1][2] Its favorable solvency characteristics, relatively low toxicity, and pleasant odor make it a substance of interest for researchers and professionals in drug development and chemical synthesis. This guide provides a comprehensive overview of the chemical and physical properties of isopropyl acetate, detailed experimental protocols for their determination, and visual representations of key concepts.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for its key characteristics.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [3][4] |

| Molecular Weight | 102.13 g/mol | [3][5] |

| Appearance | Clear, colorless liquid | [1][5][6] |

| Odor | Fruity, characteristic | [1][3][5] |

| Boiling Point | 88.5 °C to 91 °C (at 760 mmHg) | [7] |

| Melting Point | -73 °C | |

| Density | 0.872 g/mL at 25 °C | |

| Vapor Density | 3.5 (air = 1) | [5] |

| Vapor Pressure | 47 mmHg at 20 °C | |

| Refractive Index (n20/D) | 1.377 |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Slightly soluble (2.9 wt% at 20 °C) | [1] |

| Organic Solvents | Miscible with most common organic solvents (e.g., alcohols, ketones, esters, hydrocarbons) | [2][5] |

Table 3: Safety and Flammability Data for this compound

| Property | Value | Reference |

| Flash Point | 2 °C (36 °F) | [1] |

| Autoignition Temperature | 460 °C (860 °F) | [1] |

| Explosive Limits in Air | 1.8–7.8% | [1] |

| GHS Hazard Statements | H225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness) | [8] |

Experimental Protocols

The following are detailed methodologies for determining key physical properties of this compound.

1. Determination of Boiling Point (Micro-reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[9]

-

Apparatus:

-

Small test tube (e.g., 10x75 mm)

-

Thermometer (-10 to 110 °C)

-

Capillary tube (sealed at one end)

-

Heating block or oil bath

-

Stirrer (if using an oil bath)

-

Clamps and stand

-

-

Procedure:

-

Place approximately 0.5 mL of this compound into the small test tube.[9]

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.[10]

-

Secure the test tube and thermometer to the stand, ensuring the thermometer bulb is positioned close to, but not touching, the side of the test tube, with the bottom of the bulb level with the top of the liquid.

-

If using an oil bath, immerse the test tube in the bath.

-

Begin heating the apparatus slowly and stir the oil bath to ensure even heat distribution.[11]

-

Observe the capillary tube. As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[10]

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.[9]

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9] Record this temperature.

-

For accuracy, repeat the determination at least twice and calculate the average.

-

2. Determination of Density (Pycnometer Method)

A pycnometer (or density bottle) allows for a precise measurement of the volume of a liquid, leading to an accurate density determination.

-

Apparatus:

-

Pycnometer (density bottle) of a known volume

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

This compound sample

-

Distilled water

-

-

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary. Dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water and record the mass (m₂).

-

Record the temperature of the water.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound, insert the stopper, and wipe the exterior dry.

-

Weigh the pycnometer filled with this compound and record the mass (m₃).

-

Calculations:

-

Mass of water = m₂ - m₁

-

Volume of the pycnometer = (Mass of water) / (Density of water at the recorded temperature)

-

Mass of this compound = m₃ - m₁

-

Density of this compound = (Mass of this compound) / (Volume of the pycnometer)

-

-

3. Determination of Melting Point (Capillary Method)

As this compound has a very low melting point (-73 °C), this procedure would require a specialized low-temperature apparatus. The general principle remains the same.[12]

-

Apparatus:

-

Melting point apparatus with a cooling stage

-

Capillary tubes (sealed at one end)

-

Low-temperature thermometer or digital probe

-

Solidified this compound sample (frozen)

-

-

Procedure:

-

Introduce a small amount of the frozen, powdered this compound into the open end of a capillary tube.

-

Compact the sample at the bottom of the tube.

-

Place the capillary tube in the sample holder of the melting point apparatus.

-

Cool the apparatus to a temperature well below the expected melting point.

-

Begin to heat the sample slowly (approximately 1-2 °C per minute) as it approaches the expected melting range.

-

Record the temperature at which the first sign of melting is observed (T₁).

-

Record the temperature at which the last of the solid melts completely (T₂).

-

The melting point is reported as the range T₁ - T₂. For a pure substance, this range should be narrow.

-

Visualizations

The following diagrams illustrate key experimental and conceptual information related to this compound.

Workflow for Boiling Point Determination

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sanjaychemindia.com [sanjaychemindia.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C5H10O2 | CID 7915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 108-21-4 [chemicalbook.com]

- 7. hedinger.de [hedinger.de]

- 8. geneseo.edu [geneseo.edu]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

isopropyl acetate CAS number and IUPAC name

An In-depth Technical Guide to Isopropyl Acetate (B1210297)

Introduction

Isopropyl acetate, a key industrial solvent and fragrance component, is an organic compound, specifically an ester of isopropanol (B130326) and acetic acid. This clear, colorless liquid possesses a characteristic fruity odor. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and analytical methods for an audience of researchers, scientists, and drug development professionals.

Chemical Identity and Properties

The fundamental identifiers and properties of this compound are crucial for its proper handling, application, and analysis.

A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol [1][2][6] |

| Melting Point | -73 °C (lit.)[2][3] |

| Boiling Point | 85-91 °C (lit.)[2][3] |

| Density | 0.872 g/mL at 25 °C (lit.)[2][3][6] |

| Solubility in Water | 31.9 g/L at 20 °C[2] |

| Vapor Pressure | 47 mmHg at 20 °C[2][3] |

| Refractive Index (n20/D) | 1.377 (lit.)[2][3][6] |

| Autoignition Temperature | 894 °F |

| Flash Point | 40 °F |

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of isopropanol with acetic acid, using an acid catalyst.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing its electrophilicity. Isopropanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the this compound ester.

Experimental Protocol

The following is a generalized laboratory procedure for the synthesis of this compound.

-

Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.

-

Charging Reactants: To the round-bottom flask, add isopropanol and a molar excess of glacial acetic acid. A common molar ratio is 1:2 of alcohol to acid to shift the equilibrium towards the product.[5]

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (approximately 0.2-0.3% by weight of the total reactants) to the mixture in the flask.[5]

-

Reflux: Heat the mixture to a gentle reflux and maintain for approximately 45-60 minutes. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

Workup and Neutralization: After cooling, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with water, a saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate.

-

Purification: Isolate the this compound from any remaining starting materials and byproducts by simple or fractional distillation.[6] Collect the fraction boiling in the range of 85-91 °C.

Analytical Methods

The purity and composition of this compound are commonly determined using gas chromatography.

Gas Chromatography (GC) Protocol for Purity Analysis

This method is suitable for determining the ester content and the presence of residual isopropanol.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

-

Column: A suitable column for separating the components is a DB-624 or a similar polar capillary column.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Sample Preparation: A representative sample of this compound is diluted in a suitable solvent, such as carbon disulfide/methanol (99:1).[8]

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

-

GC Conditions:

-

Inlet Temperature: Set to a temperature that ensures rapid volatilization without sample degradation.

-

Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of all components. For example, hold at 35°C, then ramp to 190°C.

-

Detector Temperature: Maintained at a temperature higher than the final oven temperature to prevent condensation.

-

-

Data Analysis: The peak areas in the resulting chromatogram are integrated. The percentage of each component is calculated by comparing its peak area to the total area of all peaks, often using response factors for accurate quantification. Water and acid content may need to be determined by other methods, such as Karl Fischer titration for water.[7]

References

- 1. scribd.com [scribd.com]

- 2. Production Of this compound | PPTX [slideshare.net]

- 3. fao.org [fao.org]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. US1808155A - Process of making this compound - Google Patents [patents.google.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. kelid1.ir [kelid1.ir]

- 8. cdc.gov [cdc.gov]

molecular formula and structure of isopropyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and structural properties of isopropyl acetate (B1210297), a widely used solvent and synthetic intermediate. The document details its physicochemical characteristics, spectroscopic data, and established protocols for its synthesis, offering valuable information for laboratory and industrial applications.

Molecular Formula and Structure

Isopropyl acetate, also known by its IUPAC name propan-2-yl acetate, is an ester formed from the reaction of isopropanol (B130326) and acetic acid.[1] It is a clear, colorless liquid with a characteristic fruity odor.[1]

-

Molecular Formula: C₅H₁₀O₂[2]

-

Canonical SMILES: CC(C)OC(=O)C[2]

-

InChI Key: JMMWKPVZQRWMSS-UHFFFAOYSA-N[2]

The structure of this compound features a central carbonyl group bonded to a methyl group and an oxygen atom, which is in turn bonded to an isopropyl group.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental and industrial settings.

| Property | Value |

| Molecular Weight | 102.13 g/mol [2] |

| Boiling Point | 88-91 °C[3] |

| Melting Point | -73 °C[3] |

| Density | 0.872 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.377[3] |

| Flash Point | 4.4 °C (40 °F)[2] |

| Solubility in Water | Slightly soluble (2.9 wt% at 20 °C)[1] |

| Vapor Density | 3.5 (vs air)[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound. The following tables summarize its characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to its unique chemical environment.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| CH₃-C=O | ~2.02 | Singlet | 3H | Acetyl methyl protons |

| (CH₃)₂-CH- | ~1.23 | Doublet | 6H | Isopropyl methyl protons |

| -CH-(CH₃)₂ | ~4.99 | Septet | 1H | Isopropyl methine proton |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| CH₃-C=O | ~21.0 | Acetyl methyl carbon |

| (CH₃)₂-CH- | ~22.0 | Isopropyl methyl carbons |

| -CH-(CH₃)₂ | ~66.1 | Isopropyl methine carbon |

| C=O | ~171.2 | Carbonyl carbon |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.[3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~1735 | C=O (carbonyl) stretch |

| ~1240 | C-O (ester) stretch |

| 2850-3000 | C-H (alkane) stretch |

Note: The exact peak positions may vary.[1][6][7]

Experimental Protocols

The primary method for synthesizing this compound is the Fischer esterification of isopropanol with acetic acid, typically in the presence of an acid catalyst.[8] An industrially relevant adaptation of this process is reactive distillation, which combines reaction and separation in a single unit to improve efficiency.[9]

Fischer Esterification of Isopropanol and Acetic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Isopropanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Anhydrous Sodium Sulfate (drying agent)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine isopropanol and a molar excess of glacial acetic acid.[10]

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[10]

-

Attach a reflux condenser and heat the mixture to reflux for approximately 50-60 minutes.[10]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.

-

Dry the crude this compound over anhydrous sodium sulfate.

-

Purify the product by simple distillation, collecting the fraction that boils at approximately 88-91 °C.[3]

Synthesis via Reactive Distillation

Reactive distillation is a more advanced technique that integrates the chemical reaction with the distillation process. This method drives the equilibrium towards the product by continuously removing water, a byproduct of the esterification.[11]

General Principles:

-

The reaction vessel (reboiler) contains the reactants (isopropanol and acetic acid) and a homogeneous or heterogeneous acid catalyst.[9]

-

As the mixture is heated, the components vaporize and enter a distillation column.

-

The esterification reaction occurs in the liquid phase within the column and the reboiler.[11]

-

The lower boiling azeotrope of this compound and water is removed as the distillate, shifting the reaction equilibrium to favor product formation.[11]

-

The distillate can be further processed to separate the ester from the water.

Mandatory Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the formation of this compound from acetic acid and isopropanol.

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Experimental Workflow for Synthesis and Purification

This diagram outlines a typical workflow for the laboratory synthesis and subsequent purification of this compound.

Caption: Laboratory Workflow for this compound Synthesis and Purification.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C5H10O2 | CID 7915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. This compound (108-21-4) IR Spectrum [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. Video: Esterification - Procedure [jove.com]

- 11. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Solubility of Isopropyl Acetate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of excipients like isopropyl acetate (B1210297) is paramount for formulation, purification, and manufacturing processes. This in-depth technical guide provides a comprehensive overview of the solubility of isopropyl acetate in water and a range of common organic solvents, complete with quantitative data, detailed experimental protocols, and visualizations to elucidate key concepts.

Core Principles of this compound Solubility

This compound (IPAc) is a colorless, volatile ester with a characteristic fruity odor. Its utility as a solvent is largely dictated by its moderate polarity, allowing it to dissolve a variety of substances. The fundamental principle governing its solubility is "like dissolves like," meaning it tends to be more soluble in solvents with similar polarity.

Factors such as temperature and the molecular structure of the solvent play crucial roles in determining the extent of this compound's solubility. An increase in temperature generally leads to higher solubility.

Quantitative Solubility Data

The following tables summarize the known quantitative solubility data for this compound in water and its miscibility with common organic solvents.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 3.0[1] |

| 20 | 2.90[2] |

| 27 | 4.3[1] |

Note: There is a slight discrepancy in the reported solubility at 20°C across different sources.

Table 2: Miscibility of this compound with Organic Solvents

| Solvent | Miscibility |

| Ethanol | Miscible[3][4][5] |

| Methanol | Miscible[5] |

| Acetone | Miscible[3][5] |

| Diethyl Ether | Miscible[3][4][5] |

| Toluene | Miscible |

| Hexane | Miscible |

"Miscible" indicates that the two liquids are completely soluble in each other at all proportions, forming a single homogeneous phase. For this reason, specific quantitative solubility values are not typically reported for miscible solvent pairs.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key determinants of its solubility.

References

Isopropyl Acetate: A Comprehensive Technical Guide to its Vapor Pressure and Density

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the vapor pressure and density of isopropyl acetate (B1210297), two critical physical properties for its application in research, development, and manufacturing. This document summarizes key quantitative data, outlines detailed experimental protocols for the determination of these properties, and illustrates the fundamental relationships between temperature, vapor pressure, and density.

Quantitative Data on the Physical Properties of Isopropyl Acetate

The following tables summarize the temperature-dependent vapor pressure and density of this compound.

Vapor Pressure of this compound

The vapor pressure of this compound as a function of temperature can be accurately described by the Antoine equation:

log₁₀(P) = A - (B / (T + C))

where P is the vapor pressure in bar and T is the temperature in Kelvin. The coefficients for this compound over the temperature range of 234.9 K to 362 K are provided in the table below.[1]

Table 1: Antoine Equation Parameters for this compound

| Coefficient | Value |

| A | 4.55172 |

| B | 1490.877 |

| C | -34.098 |

Using these parameters, the following table presents the calculated vapor pressure of this compound at various temperatures.

Table 2: Vapor Pressure of this compound at Various Temperatures

| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) |

| 0 | 273.15 | 16.7 | 2.23 |

| 10 | 283.15 | 30.1 | 4.01 |

| 20 | 293.15 | 51.5 | 6.87 |

| 25 | 298.15 | 65.8 | 8.77 |

| 30 | 303.15 | 83.1 | 11.08 |

| 40 | 313.15 | 128.8 | 17.17 |

| 50 | 323.15 | 193.7 | 25.82 |

| 60 | 333.15 | 284.2 | 37.89 |

| 70 | 343.15 | 408.1 | 54.41 |

| 80 | 353.15 | 574.9 | 76.65 |

| 88.6 | 361.75 | 760.0 | 101.33 |

Note: The boiling point of this compound is 88.6 °C at standard atmospheric pressure.[2]

Density of this compound

The density of this compound is dependent on temperature, generally decreasing as the temperature increases. The following table provides experimentally determined density values at various temperatures.

Table 3: Density of this compound at Various Temperatures

| Temperature (°C) | Density (g/mL) | Reference |

| 20 | 0.874 | [2][3] |

| 25 | 0.872 | [4] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of vapor pressure and density of a liquid organic compound such as this compound.

Determination of Vapor Pressure by the Static Method

The static method is a direct and accurate technique for measuring the vapor pressure of a liquid. It involves the measurement of the pressure of the vapor in equilibrium with the liquid in a closed system at a constant temperature.

Apparatus:

-

A thermostatically controlled bath with a transparent window.

-

A sample container (e.g., a glass bulb) connected to a pressure measuring device (manometer) and a vacuum line.

-

A high-precision temperature sensor.

-

A vacuum pump.

Procedure:

-

Sample Preparation: A small, degassed sample of high-purity this compound is introduced into the sample container. Degassing is crucial to remove any dissolved gases that could contribute to the total pressure. This is typically achieved by several freeze-pump-thaw cycles.

-

System Evacuation: The entire system, including the sample container and the manometer, is evacuated to a high vacuum to remove air and other volatile impurities.

-

Temperature Equilibration: The sample container is immersed in the thermostatic bath set to the desired temperature. The system is allowed to reach thermal equilibrium, ensuring the liquid and vapor phases are at the same temperature.

-

Pressure Measurement: Once equilibrium is established, the pressure of the vapor in the headspace above the liquid is measured using the manometer. This measured pressure is the vapor pressure of the this compound at that specific temperature.

-

Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.

Determination of Density by Pycnometry

Pycnometry is a precise method for determining the density of a liquid by measuring its mass and volume.

Apparatus:

-

A pycnometer (a glass flask with a precisely known volume).

-

An analytical balance with high precision.

-

A temperature-controlled water bath.

-

The liquid sample (this compound).

-

A reference liquid with a well-known density (e.g., deionized water).

Procedure:

-

Pycnometer Calibration:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass (m_pyc) is accurately measured on the analytical balance.

-

The pycnometer is then filled with the reference liquid (deionized water) of a known temperature, and its mass (m_pyc+water) is measured. The temperature of the water is recorded.

-

The volume of the pycnometer (V_pyc) at that temperature is calculated using the known density of water (ρ_water) at that temperature: V_pyc = (m_pyc+water - m_pyc) / ρ_water

-

-

Sample Measurement:

-

The calibrated pycnometer is emptied, cleaned, and dried.

-

The pycnometer is then filled with this compound, and its mass (m_pyc+sample) is measured. The temperature of the sample is equilibrated to the desired temperature using the water bath and recorded.

-

-

Density Calculation:

-

The mass of the this compound sample (m_sample) is calculated: m_sample = m_pyc+sample - m_pyc

-

The density of the this compound (ρ_sample) at the recorded temperature is then calculated: ρ_sample = m_sample / V_pyc

-

Visualization of Physicochemical Relationships

The following diagram illustrates the conceptual relationship between temperature and the vapor pressure and density of this compound.

Caption: Interrelationship of Temperature with Vapor Pressure and Density.

References

An In-depth Technical Guide to the Isopropyl Acetate-Water Azeotrope

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isopropyl acetate-water azeotrope, a critical consideration in chemical synthesis, purification, and formulation within the pharmaceutical and chemical industries. This document outlines the physicochemical properties of the azeotrope, experimental methodologies for its characterization, and strategies for its separation.

Core Concepts: Understanding Azeotropy